molecular formula C12H10O3 B14637861 (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate CAS No. 56794-25-3

(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate

Cat. No.: B14637861
CAS No.: 56794-25-3
M. Wt: 202.21 g/mol
InChI Key: MBSLNJXGYGMLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is a chemical compound with a unique structure that includes an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate typically involves the reaction of indanone derivatives with acetic anhydride under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process .

Scientific Research Applications

Chemistry

In organic synthesis, (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives that are useful in synthetic chemistry .

Biology and Medicine

It has been studied for its anti-inflammatory and antifungal properties . Researchers are exploring its use in drug development for treating various diseases .

Industry

In the materials science field, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific characteristics .

Mechanism of Action

The mechanism of action of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to reduced inflammation or fungal growth . Its molecular structure allows it to fit into specific binding sites, disrupting normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is unique due to its acetate group, which provides distinct reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications and applications .

Properties

CAS No.

56794-25-3

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

(3-oxo-1H-inden-2-ylidene)methyl acetate

InChI

InChI=1S/C12H10O3/c1-8(13)15-7-10-6-9-4-2-3-5-11(9)12(10)14/h2-5,7H,6H2,1H3

InChI Key

MBSLNJXGYGMLJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C1CC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.